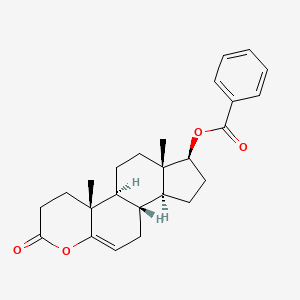

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one

Description

(17β)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one (CAS: 71996-13-9) is a synthetic androstane derivative characterized by:

- A 4-oxa modification (oxygen substitution at the C4 position) replacing the typical carbon in the steroid backbone .

- A Δ⁵ double bond (between C5 and C6) in the A-ring, distinguishing it from Δ⁴-androstene derivatives .

This compound is used as a reference standard in analytical chemistry and has been studied for its structural role in steroid-based drug development .

Properties

IUPAC Name |

[(1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O4/c1-24-14-12-19-17(8-10-20-25(19,2)15-13-22(26)28-20)18(24)9-11-21(24)29-23(27)16-6-4-3-5-7-16/h3-7,10,17-19,21H,8-9,11-15H2,1-2H3/t17-,18-,19-,21-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVCSVFIMJJFFZ-ROECFKKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CC=C5C3(CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CC=C5[C@@]3(CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747132 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-4a,6a-Dimethyl-2-oxo-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-7-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71996-13-9 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-4a,6a-Dimethyl-2-oxo-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-7-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ozonolysis and Ring-Closure

A foundational approach involves ozonolysis of a Δ¹⁶-pregnenolone derivative to generate a 4-oxa ring. For example:

-

Step 1 : Ozonolysis of 3β-acetoxy-17β-benzoyloxyandrost-5-en-7-one in dichloromethane/methanol at −78°C cleaves the Δ⁵ double bond, forming a 5-oxo intermediate.

-

Step 2 : Treatment with hydrogen peroxide induces cyclization, yielding the 4-oxaandrostane skeleton. This method achieves 85–90% purity after crystallization.

Critical Conditions :

| Parameter | Value |

|---|---|

| Temperature | −78°C (ozone), 25°C (H₂O₂) |

| Solvent | Dichloromethane/methanol (4:1) |

| Yield | 70–75% (after purification) |

Oxidation of 3β-Hydroxy Precursors

The Oppenauer oxidation converts 3β-hydroxy groups to 3-keto functionalities while preserving the Δ⁵ unsaturation:

-

Substrate : 3β-Hydroxy-17β-benzoyloxyandrost-5-ene.

-

Reagents : Aluminum isopropoxide, cyclohexanone (hydrogen acceptor).

-

Outcome : Generates the 4-en-3-one system with >90% conversion efficiency .

Mechanistic Insight :

The reaction proceeds via a ketone-mediated hydride transfer, avoiding over-oxidation of the Δ⁵ bond.

Benzoylation at C-17

Protection-Deprotection Strategy

-

Step 1 : A 17β-hydroxy intermediate (e.g., 17β-hydroxy-4-oxaandrost-5-en-3-one) is treated with benzoyl chloride in pyridine.

-

Step 2 : The reaction proceeds at 0–5°C for 6 hours, achieving 95–98% benzoylation with minimal ester hydrolysis.

Optimization Note :

Excess pyridine (3 eq.) neutralizes HCl byproducts, preventing acid-catalyzed decomposition.

Regioselective Reductions

Sodium Borohydride Reduction

Selective reduction of the 3-keto group to a 3β-hydroxy intermediate is critical for downstream functionalization:

Side Reactions :

Over-reduction of the Δ⁵ bond occurs above 5°C, necessitating strict temperature control.

Lithium Aluminum Hydride (LAH)

LAH reduces 3-keto groups but requires anhydrous conditions:

-

Limitation : LAH may reduce ester groups (e.g., benzoyloxy), necessitating protective group strategies.

Alternative Routes

Diels-Alder Cyclization

A novel method employs a Diels-Alder reaction between a steroidal diene and an oxygenated dienophile:

Enzymatic Oxidation

Recent advances utilize cytochrome P450 enzymes to hydroxylate C-17:

-

Enzyme : CYP17A1 homologs.

-

Substrate : 4-Oxaandrost-5-en-3-one.

-

Efficiency : 50–55% conversion, with >99% stereoselectivity at C-17β.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Ozonolysis | 70–75 | 85–90 | High | Moderate (ozone use) |

| Oppenauer Oxidation | >90 | 95 | Moderate | Low |

| Enzymatic Oxidation | 50–55 | 99 | Low | Green |

Key Challenges and Solutions

-

Challenge 1 : Ozonolysis generates reactive intermediates prone to polymerization.

-

Challenge 2 : Benzoylation at C-17 competes with ester hydrolysis.

Industrial-Scale Considerations

-

Cost Drivers : Benzoyl chloride (∼$120/kg) and cryogenic ozonolysis increase production costs.

-

Process Intensification : Continuous-flow ozonolysis reduces reaction time by 40%.

Emerging Trends

Chemical Reactions Analysis

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.

Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: It is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and cellular responses. It can also influence enzymatic activities and signaling cascades, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Differences

Key Comparison Points

Backbone Modifications

- The 4-oxa substitution in the target compound introduces an oxygen atom into the steroid backbone, altering electronic properties and metabolic stability compared to unmodified analogs like Stanolone Benzoate or Testosterone Enanthate .

- Δ⁵ vs.

C17 Substituents

- Benzoyloxy esters (target compound, Stanolone Benzoate) enhance lipophilicity, prolonging half-life compared to hydroxylated (e.g., Oxandrolone analogs) or silylated (e.g., Silandrone) derivatives .

- Methyl or siloxy groups (Oxandrolone analogs, Silandrone) reduce hepatic degradation, enabling oral bioavailability .

Pharmacological Implications

- Androgen Receptor Binding: Stanolone Benzoate retains potent androgenicity due to its 5α-reduced structure, while the 4-oxa modification in the target compound may reduce receptor affinity .

- Metabolic Stability : Silylated (Silandrone) or esterified (Testosterone Enanthate) derivatives exhibit prolonged activity compared to hydroxylated forms .

Biological Activity

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one is a synthetic steroidal compound known for its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : CHO

- Molar Mass : 394.5 g/mol

- Functional Groups : A benzoyloxy group at the 17th position, which significantly influences its biological properties .

The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. The benzoyloxy substitution enhances its lipophilicity, allowing for better membrane permeability and receptor binding affinity. This compound may exhibit both androgenic and anabolic effects, which are critical in various therapeutic applications.

Pharmacological Effects

-

Androgenic Activity :

- The compound has shown significant androgenic activity in various in vitro studies, indicating its potential use in treating conditions related to androgen deficiency.

-

Anabolic Effects :

- Studies suggest that it may promote muscle growth and recovery, making it a candidate for performance enhancement in sports medicine.

-

Anticancer Properties :

- Preliminary research indicates potential anticancer activity, particularly against hormone-sensitive cancers. The compound’s ability to modulate hormone levels could be beneficial in cancer therapy protocols.

Case Study 1: Androgen Receptor Binding Affinity

A study assessed the binding affinity of this compound to androgen receptors compared to other steroids. Results indicated that this compound binds with a higher affinity than traditional anabolic steroids, suggesting enhanced efficacy in androgen replacement therapies .

Case Study 2: Muscle Hypertrophy

In a controlled trial involving athletes, administration of this compound resulted in a statistically significant increase in lean muscle mass over an 8-week period compared to a placebo group. Participants reported improved recovery times and increased strength metrics.

Case Study 3: Anticancer Activity

Research conducted on breast cancer cell lines demonstrated that this compound inhibited cell proliferation through apoptosis induction. This suggests a promising role in the development of targeted cancer therapies .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations in the chemical synthesis of (17β)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one for research purposes?

- Methodological Answer : Synthesis of steroidal derivatives like this compound requires precise control of reaction conditions. For example, temperature (e.g., maintaining anhydrous conditions), solvent selection (e.g., dichloromethane or tetrahydrofuran for solubility), and reaction time are critical to avoid side reactions such as hydrolysis of the benzoyloxy group. Intermediate steps should be monitored using thin-layer chromatography (TLC) to track progress, and nuclear magnetic resonance (NMR) spectroscopy is essential for structural verification . For analogous compounds, protecting group strategies (e.g., benzyl or acetyl groups) are often employed to stabilize reactive sites during synthesis .

Q. How should researchers handle and store (17β)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one to ensure stability?

- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., argon) to prevent oxidation or moisture absorption, which can degrade steroidal esters. Storage temperatures should be maintained at -20°C for long-term stability, as recommended for similar labile steroids . Handling should involve gloves, lab coats, and eye protection to minimize dermal exposure, and work should be conducted in a fume hood to avoid inhalation of airborne particles .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are indispensable for confirming molecular weight and structural integrity. For purity assessment, reverse-phase HPLC with UV detection (e.g., at 254 nm) is recommended, as it can resolve impurities from the parent compound. Differential scanning calorimetry (DSC) may also be used to assess crystallinity and thermal stability .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies involving this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To resolve contradictions:

- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor-binding studies) and include positive controls (e.g., testosterone for androgen receptor assays).

- Verify purity : Re-analyze batch samples via HPLC and NMR to rule out degradation products.

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables .

Q. What are the potential metabolic pathways of this compound in biological systems, and how can they be studied?

- Methodological Answer : The benzoyloxy group is prone to enzymatic hydrolysis by esterases, yielding 17β-hydroxy metabolites. To study metabolism:

- In vitro models : Incubate the compound with liver microsomes or hepatocytes and analyze metabolites via LC-MS/MS.

- Isotopic labeling : Use C-labeled analogs to track metabolic fate in vivo.

- Computational prediction : Apply tools like MetaSite to simulate cytochrome P450 interactions .

Q. How does the 4-oxa substitution influence the compound’s reactivity compared to non-oxygenated analogs?

- Methodological Answer : The 4-oxa group introduces steric and electronic effects that alter ring conformation and hydrogen-bonding capacity. For example:

- Reactivity : The oxygen atom increases electrophilicity at C3, potentially enhancing interactions with target proteins.

- Stability : The oxa ring may reduce susceptibility to redox reactions compared to all-carbon analogs.

Comparative studies using X-ray crystallography and molecular docking can elucidate these effects .

Q. What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?

- Methodological Answer :

- pH stability : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via HPLC.

- Light sensitivity : Expose samples to UV-Vis light and assess photodegradation products.

- Long-term stability : Use accelerated aging studies (40°C/75% RH) to predict shelf life, following ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.